molecular formula C7H16S2Si B1293776 2-Trimethylsilyl-1,3-dithiane CAS No. 13411-42-2

2-Trimethylsilyl-1,3-dithiane

Cat. No.: B1293776
CAS No.: 13411-42-2
M. Wt: 192.4 g/mol
InChI Key: BTTUMVHWIAXYPJ-UHFFFAOYSA-N
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Description

2-Trimethylsilyl-1,3-dithiane is an organosilicon compound with the molecular formula C7H16S2Si. It is a versatile reagent in organic synthesis, particularly known for its role as an acyl anion equivalent. This compound is characterized by the presence of a trimethylsilyl group attached to a 1,3-dithiane ring, which imparts unique reactivity and stability.

Scientific Research Applications

2-Trimethylsilyl-1,3-dithiane has a wide range of applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the development of novel materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Safety and Hazards

2-Trimethylsilyl-1,3-dithiane may cause irritation to the respiratory tract, skin, and eyes. It may be harmful if swallowed . It is classified as a combustible liquid .

Future Directions

The future directions of 2-Trimethylsilyl-1,3-dithiane could involve further exploration of its novel diazo transfer reaction with tosyl azide in hexamethylphosphoramide-THF . This could lead to the development of new synthesis methods and the production of new compounds.

Biochemical Analysis

Biochemical Properties

2-Trimethylsilyl-1,3-dithiane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It participates in Lewis base-catalyzed 1,3-dithiane addition to electrophiles such as carbonyl compounds and N-substituted aldimines . This compound interacts with various enzymes and proteins, facilitating the transfer of functional groups and the formation of complex molecular structures. The nature of these interactions involves the stabilization of reaction intermediates and the promotion of nucleophilic attacks on electrophilic centers.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to alterations in cellular function . The compound’s impact on cell signaling pathways can result in changes in gene expression, affecting the synthesis of proteins and other biomolecules essential for cellular activities. Additionally, this compound may influence cellular metabolism by modulating the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a versatile acyl anion equivalent, participating in nucleophilic addition reactions with electrophiles . The compound’s trimethylsilyl group provides steric protection, allowing for selective reactions with specific substrates. This mechanism enables the formation of stable intermediates and facilitates the transfer of functional groups, leading to the synthesis of complex organic molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to its degradation . Long-term studies have shown that this compound can maintain its reactivity and effectiveness in biochemical reactions over extended periods, provided it is stored and handled appropriately.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and metabolism. Threshold effects have been observed, indicating that the compound’s toxicity increases significantly beyond certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity . The compound participates in reactions that modify metabolic flux and alter metabolite levels, influencing the overall metabolic state of cells. Its interactions with key metabolic enzymes can lead to changes in the synthesis and degradation of biomolecules, affecting cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its biochemical activity. The transport and distribution of this compound are critical for its effectiveness in biochemical reactions and its impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with biomolecules and its role in biochemical reactions. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Trimethylsilyl-1,3-dithiane can be synthesized through the reaction of 1,3-dithiane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques. The scalability of the reaction is feasible due to the availability of starting materials and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Trimethylsilyl-1,3-dithiane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Lewis Bases: Used as catalysts in addition reactions.

    Tosyl Azide: Employed in diazo transfer reactions.

    Hexamethylphosphoramide (HMPA) and Tetrahydrofuran (THF): Solvents used in diazo transfer reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A parent compound without the trimethylsilyl group.

    1,4-Dithiane-2,5-diol: A related compound with hydroxyl groups.

    (Triethylsilyl)acetylene: Another organosilicon compound with different reactivity.

Uniqueness

2-Trimethylsilyl-1,3-dithiane is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity compared to its parent compound, 1,3-dithiane. This modification allows it to participate in a broader range of chemical reactions and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1,3-dithian-2-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S2Si/c1-10(2,3)7-8-5-4-6-9-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTUMVHWIAXYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1SCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158542
Record name 2-Trimethylsilyl-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13411-42-2
Record name 2-(Trimethylsilyl)-1,3-dithiane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13411-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Trimethylsilyl-1,3-dithiane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013411422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Trimethylsilyl-1,3-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70158542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-trimethylsilyl-1,3-dithiane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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